3-(Morpholin-4-YL)-4-nitrobenzoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
3-morpholin-4-yl-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c14-11(15)8-1-2-9(13(16)17)10(7-8)12-3-5-18-6-4-12/h1-2,7H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCUUEEDAOFTYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with 4-nitrobenzoic acid or its derivatives such as methyl 3-(morpholin-4-yl)-4-nitrobenzoate.
- Morpholine is introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
- Ester intermediates are commonly hydrolyzed to yield the target acid.
Typical Preparation Methodology
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Nitration | HNO₃/H₂SO₄ at 0–5°C | Introduction of nitro group | Controlled temperature to minimize byproducts |
| 2 | Morpholine Coupling | Morpholine, DMF or THF solvent, 80–120°C | Substitution at 3-position | Nucleophilic aromatic substitution or Pd-catalyzed cross-coupling |
| 3 | Esterification (if starting from acid) | Methanol with acid catalyst (e.g., H₂SO₄), reflux | Formation of methyl ester intermediate | Facilitates purification and further transformations |
| 4 | Hydrolysis | Acidic (HCl) or basic (NaOH) hydrolysis | Conversion of ester to carboxylic acid | Final step to obtain 3-(morpholin-4-yl)-4-nitrobenzoic acid |
Industrial and Laboratory Scale Considerations
- Industrial synthesis may employ continuous flow reactors for improved control and scalability.
- Reaction monitoring via TLC or HPLC is essential for optimizing yield and purity.
- Inert atmospheres (e.g., nitrogen) may be used to prevent oxidation during sensitive steps.
- The nitro group can be selectively reduced to the corresponding amine (3-(morpholin-4-yl)-4-aminobenzoic acid) using catalytic hydrogenation with palladium on carbon under mild conditions (20–100°C, 1–8 bar H₂).
- Ester hydrolysis is typically performed under acidic or basic conditions to yield the free acid.
A representative laboratory synthesis involves:
- Step 1: Nitration of a suitable benzoic acid derivative under controlled low temperature to introduce the nitro group.
- Step 2: Coupling with morpholine via nucleophilic aromatic substitution in a polar aprotic solvent such as DMF at elevated temperature (80–120°C).
- Step 3: Esterification of the acid intermediate with methanol and sulfuric acid under reflux to form methyl 3-(morpholin-4-yl)-4-nitrobenzoate.
- Step 4: Hydrolysis of the methyl ester using aqueous NaOH or HCl to obtain this compound.
- Sodium chlorite oxidation in acetonitrile/water at 40°C for 6 hours is an effective method to synthesize related nitro-substituted morpholine derivatives with high yield and purity.
- Catalytic hydrogenation with Pd on activated carbon efficiently reduces nitro groups to amines in aqueous media, with product isolation via organic solvent extraction (e.g., ethyl acetate) and filtration.
- Crystallization techniques and X-ray crystallography, refined by SHELX software, are used to confirm the structure and purity of intermediates and final products.
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5 °C | High | Controlled temperature essential |
| Morpholine substitution | Morpholine, DMF/THF, 80–120 °C | Moderate to high | SNAr or Pd-catalyzed cross-coupling |
| Esterification | Methanol, H₂SO₄, reflux | High | Facilitates purification |
| Ester hydrolysis | NaOH or HCl, aqueous, reflux or room temp | High | Converts ester to acid |
| Nitro group reduction | Pd/C, H₂, 20–100 °C, 1–8 bar | High | Produces amine derivatives |
| Sodium chlorite oxidation | NaClO₂, NaH₂PO₄·2H₂O, acetonitrile, 40 °C | 97.7 | Efficient for nitro-morpholine synthesis |
The preparation of this compound involves a multi-step synthetic approach, primarily relying on nitration, nucleophilic substitution with morpholine, esterification, and hydrolysis. Advanced oxidation and reduction techniques, including sodium chlorite oxidation and catalytic hydrogenation, provide efficient routes to related intermediates and derivatives. Reaction conditions are optimized for yield, purity, and scalability, with analytical methods such as HPLC and X-ray crystallography ensuring product integrity. These preparation methods are well-documented and supported by experimental data from diverse, authoritative chemical literature and patent sources.
Chemical Reactions Analysis
Types of Reactions
3-(Morpholin-4-YL)-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of 3-(Morpholin-4-YL)-4-aminobenzoic acid.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Synthesis Intermediate
3-(Morpholin-4-YL)-4-nitrobenzoic acid serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and specialty chemicals due to its ability to undergo various chemical transformations, such as reduction and substitution reactions.
Biological Probes
The compound acts as a biochemical probe in assays to study enzyme activities and protein interactions. Its structure allows it to interact with various biological macromolecules, making it valuable for investigating cellular mechanisms and pathways.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Similar compounds have shown the ability to inhibit cancer cell migration and proliferation. For instance, studies have demonstrated that related compounds can impair EGF-induced chemotaxis in non-small cell lung cancer (NSCLC) cells, suggesting potential therapeutic applications in oncology .
Antimicrobial Applications
The compound has also been explored for its antimicrobial properties. It may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study 1: Anticancer Research
A study examining the effects of related nitrobenzoic acids on NSCLC cells found that these compounds significantly inhibited cell migration by disrupting EGF signaling pathways. This suggests that this compound could be further investigated for its potential in cancer therapeutics.
Case Study 2: Enzyme Inhibition
In biochemical assays, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibition, highlighting its potential as a lead compound for drug development targeting metabolic disorders.
Mechanism of Action
The mechanism of action of 3-(Morpholin-4-YL)-4-nitrobenzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial effects. The morpholine ring can also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
(a) 4-(Morpholin-4-yl)-3-nitrobenzoic acid
- Structure : Morpholine at position 4, nitro at position 3.
- Properties : Similar molecular weight (264.24 g/mol) but distinct regiochemistry alters solubility and reactivity. The nitro group’s position may influence electron-withdrawing effects on the carboxylic acid.
- Synthesis : Prepared via analogous ester hydrolysis .
(b) 2-(Morpholin-4-yl)-3-nitrobenzoic acid
- Structure : Morpholine at position 2, nitro at position 3.
- Properties: Reduced steric hindrance near the carboxylic acid group compared to the 3-substituted isomer. Solubility in polar solvents (e.g., DMSO, methanol) is noted .
Functional Group Variants
(a) 3-((Morpholin-4-yl)methyl)benzoic acid
- Structure : Morpholine linked via a methylene bridge (-CH₂-) at position 3.
- Properties : Increased flexibility due to the methylene spacer. Demonstrated 97% yield in synthesis and antiplasmodial activity (IC₅₀ = 1.2 µM) .
(b) 4-(4-Nitrobenzoyl)morpholine
Heterocycle-Substituted Analogs
(a) 3-Methyl-4-nitrobenzoic acid
- Structure : Simple nitrobenzoic acid with a methyl group at position 3.
(b) 3-[2-(Morpholin-4-yl)pyrimidin-5-yl]benzaldehyde
Key Research Findings
Anti-Infective Activity :
- Morpholinylmethyl benzoic acids (e.g., compound 21 in ) show superior antiplasmodial activity compared to pyrrolidine analogs, suggesting the morpholine ring enhances target binding.
Enzyme Inhibition :
- Substitution patterns (e.g., nitro position) influence electron distribution, affecting interactions with enzymes like VAP-1 .
Synthetic Utility :
- Methyl esters of nitrobenzoic acid derivatives (e.g., methyl 4-(4-morpholinyl)-3-nitrobenzoate) serve as versatile intermediates for drug synthesis .
Biological Activity
3-(Morpholin-4-YL)-4-nitrobenzoic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a morpholine ring and a nitrobenzoic acid moiety, contributing to its unique chemical reactivity. Its molecular formula is CHNO, with a molecular weight of approximately 236.23 g/mol. The presence of the nitro group enhances its electrophilic character, facilitating interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds derived from this structure have been tested against various bacterial strains, including multidrug-resistant Staphylococcus aureus and Gram-negative bacteria such as Acinetobacter baumannii. Studies report minimum inhibitory concentrations (MICs) as low as 0.03125 μg/mL for effective derivatives, demonstrating potent antibacterial activity .
Table 1: Antimicrobial Activity of Derivatives
| Compound Derivative | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Derivative A | <0.03125 | Staphylococcus aureus |
| Derivative B | 1 | Acinetobacter baumannii |
| Derivative C | 0.125 | Klebsiella pneumoniae |
Enzyme Inhibition
The compound has also shown promise as an enzyme inhibitor. In particular, it has been evaluated for its ability to inhibit glucosidases, which are crucial in carbohydrate metabolism. In vitro studies have demonstrated that certain derivatives can significantly reduce enzyme activity, indicating potential use in managing diabetes .
Case Study: Enzyme Inhibition
In a study conducted by Özil et al. (2018), several derivatives of this compound were synthesized and tested for glucosidase inhibition. The results indicated that at a concentration of 12.5 µM, some compounds reduced enzymatic activity by approximately 50%, showcasing their potential as therapeutic agents against diabetes .
Antioxidant Activity
Antioxidant properties have also been attributed to this compound and its derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Table 2: Antioxidant Activity of Selected Derivatives
| Compound Derivative | IC50 (μM) | Assay Method |
|---|---|---|
| Derivative D | 15 | DPPH Scavenging Assay |
| Derivative E | 20 | ABTS Assay |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking due to the presence of the morpholine ring and nitro group . The compound's structural features allow it to act as a versatile scaffold for drug development.
Q & A
Basic: What are the standard synthetic routes for 3-(Morpholin-4-YL)-4-nitrobenzoic acid, and how are reaction conditions optimized?
The synthesis typically involves nitration of a benzoic acid derivative followed by nucleophilic substitution with morpholine. For example, methyl 4-(morpholin-4-yl)-3-nitrobenzoate (a precursor) is synthesized via nitration of methyl benzoate, followed by substitution with morpholine under acidic conditions . Optimization includes:
- Temperature control : Nitration requires low temperatures (0–5°C) to avoid byproducts.
- Catalysts : Lewis acids (e.g., AlCl₃) enhance substitution efficiency.
- Purification : Column chromatography or recrystallization ensures purity.
Yield improvements focus on stoichiometric ratios (e.g., excess morpholine) and inert atmospheres to prevent oxidation.
Basic: How is the solubility of this compound characterized in organic solvents?
Solubility profiles are determined using gravimetric or spectroscopic methods in solvents like alcohols, ethers, and esters. For structurally similar 4-nitrobenzoic acid, the Abraham model predicts solubility using parameters like hydrogen-bond acidity (A = 0.680) and polarizability (S = 1.520) . Key findings:
- Higher solubility in polar aprotic solvents (e.g., tetrahydrofuran) due to nitro group interactions.
- Lower solubility in long-chain alcohols (e.g., 1-decanol) owing to reduced polarity.
Experimental validation involves equilibration at 298 K followed by HPLC quantification.
Basic: What analytical techniques are used to characterize this compound?
- NMR spectroscopy : Confirms substitution patterns (e.g., morpholine proton signals at δ 2.5–3.5 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calc. 266.23 for C₁₁H₁₀N₂O₅) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, often using SHELXL for refinement .
Advanced: How can crystallization conditions be optimized for X-ray diffraction studies?
- Solvent screening : Use high-boiling-point solvents (e.g., DMSO) for slow evaporation.
- Additives : Small amines (e.g., triethylamine) improve crystal morphology by modulating pH.
- Software tools : WinGX and SHELXD automate data processing and phase determination, especially for twinned crystals .
- Temperature gradients : Gradual cooling (0.5°C/hr) enhances crystal size and quality.
Advanced: How should researchers address contradictory data in synthesis yields or solubility measurements?
- Reproducibility checks : Standardize reagents (e.g., anhydrous morpholine) and humidity controls.
- Error analysis : Compare with Abraham model predictions for solubility outliers .
- Cross-validation : Use multiple characterization methods (e.g., NMR and LC-MS) to confirm compound identity if yields diverge .
Advanced: What computational methods predict the reactivity of the nitro group in further derivatizations?
- DFT calculations : Model transition states for reactions like reduction (e.g., nitro → amine) or nucleophilic aromatic substitution.
- Molecular docking : Predict interactions with biological targets (e.g., enzymes) based on nitro group electron-withdrawing effects .
- Solvent descriptors : Apply the Abraham model to optimize reaction solvents for specific transformations .
Advanced: How does the morpholine ring influence the compound’s pharmacokinetic properties?
- Lipophilicity : Morpholine increases solubility in biological membranes (logP ~1.2).
- Metabolic stability : The ring resists oxidative degradation, enhancing half-life in in vitro assays .
- Target engagement : Morpholine’s oxygen participates in hydrogen bonding with enzyme active sites (e.g., kinase inhibitors) .
Advanced: What strategies mitigate side reactions during functionalization of this compound?
- Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters during nitro group reductions .
- Catalytic systems : Use Pd/C with H₂ for selective nitro reduction without disturbing the morpholine ring .
- Kinetic monitoring : In situ IR spectroscopy tracks reaction progress to halt at intermediate stages if needed.
Advanced: How is the compound utilized in medicinal chemistry research?
- Scaffold for kinase inhibitors : The nitro group serves as a hydrogen-bond acceptor in ATP-binding pockets .
- Prodrug development : Ester derivatives (e.g., methyl esters) improve bioavailability, with hydrolysis in vivo releasing the active acid .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
- Purification bottlenecks : Replace column chromatography with continuous flow crystallization for higher throughput .
- Thermal hazards : Nitration exotherms require reactor cooling systems to prevent runaway reactions.
- Regulatory compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <500 ppm DMSO) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
